molecular formula C13H20OS B8077446 1,3-Dimethyl-5-(4-methylsulfanylbutoxy)benzene

1,3-Dimethyl-5-(4-methylsulfanylbutoxy)benzene

Cat. No.: B8077446
M. Wt: 224.36 g/mol
InChI Key: NGWORKHVFDYSFO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(4-methylsulfanylbutoxy)benzene is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(4-methylsulfanylbutoxy)benzene typically involves a series of well-defined chemical reactions. One common method includes the use of carbon-based solid acids, which are prepared through carbonization followed by sulfonation . The carbonization process can be performed using one-step, two-step, hydrothermal, or template methods, depending on the desired properties of the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where precise control over temperature, pressure, and reaction time is maintained. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(4-methylsulfanylbutoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, each with unique properties.

Scientific Research Applications

1,3-Dimethyl-5-(4-methylsulfanylbutoxy)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,3-Dimethyl-5-(4-methylsulfanylbutoxy)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dimethyl-5-(4-methylsulfanylbutoxy)benzene include other carbon-based solid acids and derivatives with comparable structures and properties . Examples include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of stability and reactivity, which makes it particularly useful in a wide range of applications. Its ability to undergo various chemical reactions under controlled conditions also adds to its versatility and value in scientific research and industrial applications .

Properties

IUPAC Name

1,3-dimethyl-5-(4-methylsulfanylbutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-11-8-12(2)10-13(9-11)14-6-4-5-7-15-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWORKHVFDYSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCSC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCCCSC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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